molecular formula C23H29N3O3 B251482 N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

カタログ番号 B251482
分子量: 395.5 g/mol
InChIキー: FWETYBKZNBIFSL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a crucial component of the B-cell receptor signaling pathway. BTK inhibitors have been shown to have promising therapeutic potential in the treatment of various cancers, autoimmune diseases, and inflammatory disorders. In

科学的研究の応用

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, it has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell receptor signaling. Furthermore, it has been studied for its potential in the treatment of inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD), by modulating immune responses.

作用機序

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various immune responses. Inhibition of BTK by N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell activation and proliferation. This, in turn, leads to the suppression of immune responses, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B-cell receptor signaling. This results in the inhibition of B-cell activation and proliferation, which has been shown to have therapeutic potential in various diseases. In addition, it has also been shown to have anti-inflammatory effects by modulating immune responses. However, the exact biochemical and physiological effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide are still being studied.

実験室実験の利点と制限

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, making it a suitable candidate for studying the B-cell receptor signaling pathway. In addition, it has been optimized for high yields and purity, making it easier to work with in lab experiments. However, there are also limitations to using N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Furthermore, it may have off-target effects on other kinases, which may affect the interpretation of experimental results.

将来の方向性

For research include further optimization of the synthesis method to improve yields and purity, as well as the development of more potent and selective BTK inhibitors. In addition, further studies are needed to elucidate the exact biochemical and physiological effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide, as well as its potential off-target effects. Furthermore, clinical trials are needed to evaluate the safety and efficacy of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide in humans, which may lead to its approval as a therapeutic agent for various diseases.

合成法

The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide involves several steps. The initial step is the reaction of 3-bromoanisole with 4-(4-aminophenyl)piperazine to form N-[4-(4-aminophenyl)piperazin-1-yl]-3-bromo-4-methoxybenzamide. This intermediate is then reacted with propionyl chloride to obtain N-[4-(4- propanoylpiperazin-1-yl)phenyl]-3-bromo-4-propoxybenzamide. Finally, the bromine atom is replaced with an amino group using sodium azide and palladium catalyst to obtain the final product, N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

特性

分子式

C23H29N3O3

分子量

395.5 g/mol

IUPAC名

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C23H29N3O3/c1-3-16-29-21-7-5-6-18(17-21)23(28)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)22(27)4-2/h5-11,17H,3-4,12-16H2,1-2H3,(H,24,28)

InChIキー

FWETYBKZNBIFSL-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC

正規SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。